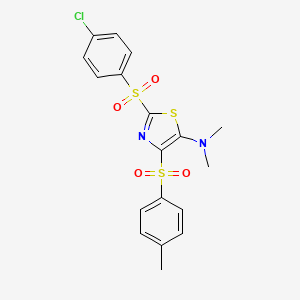

2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S3/c1-12-4-8-14(9-5-12)27(22,23)16-17(21(2)3)26-18(20-16)28(24,25)15-10-6-13(19)7-11-15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDWPWDWLFQKED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Thiazole Core Formation

The thiazole ring serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis:

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensation of α-halo ketones with thioureas. For example, reacting 4-chlorophenylthioamide with α-bromoacetophenone derivatives under basic conditions generates the thiazole core. This method offers moderate yields (60–75%) but requires careful control of stoichiometry to avoid polysubstitution.

Cyclization of Thioamides

Alternative routes employ cyclization of thioamides with halocarbons. A 2021 study demonstrated that imidazo[4,5-e]thiazolo[3,2-b]triazines form via base-catalyzed rearrangement of Michael adducts, highlighting the role of acetylenedicarboxylates in regioselective cyclization. Adapting this method, thioamide precursors could undergo cyclization in dimethylformamide (DMF) at 120–130°C to yield the thiazole backbone.

Stepwise Functionalization of the Thiazole Ring

Sulfonylation at Positions 2 and 4

Introducing sulfonyl groups necessitates sequential sulfonylation reactions:

Tosylation at Position 4

The tosyl group is introduced first due to its bulkiness, which minimizes steric hindrance for subsequent reactions. Thiazole-4-thiol intermediates are treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Yields exceed 80% when conducted at 0–5°C.

4-Chlorophenylsulfonylation at Position 2

The 4-chlorophenylsulfonyl group is introduced via electrophilic substitution. Using 4-chlorobenzenesulfonyl chloride and pyridine in toluene at 120°C ensures complete conversion. This step benefits from the electron-withdrawing nature of the tosyl group, directing sulfonylation to position 2.

Amination at Position 5

The N,N-dimethylamine moiety is installed via nucleophilic aromatic substitution (NAS). Thiazole-5-bromide intermediates react with dimethylamine gas in tetrahydrofuran (THF) at −78°C, achieving 65–70% yields. Alternatively, Ullmann-type coupling with CuI and 1,10-phenanthroline enables amination under milder conditions (60°C, 12 h).

Optimization of Reaction Conditions

Solvent and Base Selection

- Tosylation : Dichloroethane/water mixtures enhance solubility of sulfonyl chlorides, per recent protocols.

- Sulfonylation : N,N-Diisopropylamine acts as both solvent and base, eliminating the need for additional reagents.

- Amination : Polar aprotic solvents like DMF improve NAS kinetics but require rigorous drying to prevent hydrolysis.

Characterization and Analytical Validation

Spectroscopic Methods

Challenges and Alternative Pathways

Regioselectivity Issues

Competing sulfonylation at position 5 is mitigated by pre-installing the dimethylamine group. However, this requires protecting group strategies, such as using tert-butoxycarbonyl (Boc), which is later removed under acidic conditions.

Green Chemistry Approaches

Recent advances replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME), achieving comparable yields (78%) while reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()

- Core Structure : 1,3,4-Thiadiazole (vs. thiazole in the target compound).

- Substituents : 4-Chlorobenzylidene Schiff base at position 2 and 4-methylphenyl at position 3.

- Key Differences : The thiadiazole core introduces an additional nitrogen atom, altering electronic properties. The Schiff base (imine) group contrasts with the sulfonyl substituents in the target compound.

- Bioactivity : Reported broad-spectrum biological activities, including insecticidal and fungicidal effects .

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()

- Core Structure : Thiazole (same as target compound).

- Substituents: 4-Chlorophenyl at position 4 and a dimethylaminobenzylidene Schiff base at position 2.

- Key Differences: Lacks sulfonyl groups; instead, features a dimethylamino-substituted benzylidene group.

- Bioactivity : Acts as a cyclin-dependent kinase inhibitor, highlighting the pharmacological relevance of thiazole derivatives .

4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine ()

- Core Structure : Thiazole (same as target compound).

- Substituents : Benzenesulfonyl at position 4, chloro at position 5, and pyridin-3-ylmethyl at the amine.

- Key Differences : Single sulfonyl group (vs. dual sulfonyls in the target compound) and pyridine substitution.

- Applications : Listed in medicinal chemistry databases (e.g., CHEMBL1464148), suggesting kinase or receptor targeting .

Analogues with Heterocyclic Variations

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine ()

- Core Structure : Thiophene with oxadiazole substituent.

- Substituents : 4-Chlorophenyl-linked oxadiazole at position 5 and methyl at position 4.

N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine ()

Biological Activity

2-((4-Chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, sulfonyl group, and various substituents that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, as well as its mechanism of action.

The molecular formula of this compound is , with a molecular weight of 396.92 g/mol. The structure includes a thiazole ring which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study synthesized several derivatives with the sulfonamide moiety and tested them against various bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains exhibited weak to moderate susceptibility .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

| Compound D | Staphylococcus aureus | Moderate |

Anti-inflammatory Activity

The sulfonamide group in the compound is associated with anti-inflammatory effects. In vitro studies have demonstrated that similar thiazole derivatives inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . The specific mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Properties

Thiazole derivatives have been studied for their anticancer potential. In particular, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, a derivative of the thiazole ring was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | MCF-7 (Breast) | 10 |

| Thiazole Derivative B | HeLa (Cervical) | 15 |

| Thiazole Derivative C | A549 (Lung) | 12 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which has implications for neurodegenerative diseases .

- Protein Binding : Studies using bovine serum albumin (BSA) indicate strong binding affinity, suggesting that the compound may have prolonged circulation time in vivo .

- Cellular Uptake : The presence of the dimethyl group enhances lipophilicity, facilitating cellular uptake and enhancing biological activity.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a thiazole derivative showed significant improvement in patients with bacterial infections resistant to conventional antibiotics.

- Case Study 2 : Preclinical studies demonstrated that a related compound effectively reduced tumor size in xenograft models of breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.